While Efavirenz amino alcohol methyl carbamate itself is not a therapeutic agent, it holds value in scientific research for several reasons:
Efavirenz amino alcohol methyl carbamate is a chemical compound with the molecular formula and a molecular weight of approximately 347.717 g/mol. This compound is an impurity associated with Efavirenz, an antiretroviral medication used primarily in the treatment of HIV/AIDS. The structure of Efavirenz amino alcohol methyl carbamate includes a chloro-substituted phenyl ring, a trifluoromethyl group, and a cyclopropyl moiety, contributing to its unique pharmacological properties .
The chemical reactivity of Efavirenz amino alcohol methyl carbamate can be characterized by its functional groups. The methyl carbamate portion is susceptible to hydrolysis, which can lead to the formation of corresponding amines and carbonic acid derivatives. Additionally, the presence of the trifluoromethyl group may influence its reactivity in nucleophilic substitution reactions, enhancing its stability against metabolic degradation .
The synthesis of Efavirenz amino alcohol methyl carbamate typically involves several steps that include:
These synthetic routes require careful control over reaction conditions to ensure high yields and purity .
Efavirenz amino alcohol methyl carbamate is primarily noted for its role as an impurity in Efavirenz formulations. Its presence may affect the efficacy and safety profile of HIV treatments. Understanding this compound's properties is crucial for pharmaceutical development and quality control in drug manufacturing processes .
Several compounds share structural similarities with Efavirenz amino alcohol methyl carbamate, particularly within the class of non-nucleoside reverse transcriptase inhibitors. Notable comparisons include:
Compound Name | Structure Features | Unique Properties |
---|---|---|
Efavirenz | Contains a similar phenyl ring and cyclopropyl group | Established NNRTI for HIV treatment |
Nevirapine | Lacks trifluoromethyl group; has different side chains | Different mechanism; less potent against resistant strains |
Delavirdine | Contains a distinct heterocyclic structure | More selective for certain viral strains |
Efavirenz amino alcohol methyl carbamate is unique due to its specific structural features that may influence both its pharmacological activity and its role as an impurity in drug formulations .
This detailed overview underscores the significance of Efavirenz amino alcohol methyl carbamate in pharmaceutical chemistry, particularly concerning its synthesis, biological implications, and relevance in HIV therapy.
The evolution of Efavirenz synthesis has demonstrated remarkable progress since its FDA approval in 1998. The original synthesis developed by Merck research laboratories employed a seven-step process resulting in 62% overall yield. This initial synthetic approach featured several key challenges, particularly in establishing the appropriate stereochemistry at the tertiary alcohol center bearing the trifluoromethyl group.
A significant breakthrough in the synthesis of Efavirenz came through the development of a two-step procedure involving the formation and isolation of the methyl carbamate intermediate, followed by base-promoted ring closure, which provided Efavirenz in an impressive 83% overall yield. This approach represented a substantial improvement over earlier methods, highlighting the critical role of the methyl carbamate intermediate in efficient Efavirenz production.
More recently, innovative flow chemistry approaches have further revolutionized Efavirenz synthesis. A novel semi-continuous process has been developed that provides racemic Efavirenz with an overall yield of 45%. This streamlined proof-of-principle synthesis relies on the efficient copper-catalyzed formation of an aryl isocyanate and a subsequent intramolecular cyclization to install the carbamate core of Efavirenz in one step, representing the shortest synthesis of this life-saving drug to date.
Carbamates have emerged as important functional groups in medicinal chemistry and drug development due to their unique physicochemical properties and stability profiles. The methyl carbamate moiety in Efavirenz amino alcohol methyl carbamate serves multiple purposes in the context of antiretroviral research:
The synthesis of this key intermediate typically involves the reaction of an amino alcohol with methyl chloroformate or similar reagents to establish the carbamate functionality. The presence of the methyl carbamate group facilitates subsequent cyclization reactions that form the core structure of Efavirenz.
Efavirenz functions as a non-nucleoside reverse transcriptase inhibitor (NNRTI), directly binding to and inhibiting HIV-1 reverse transcriptase, an essential enzyme in the viral replication cycle. The development of this class of compounds represented a significant advancement in HIV treatment strategies, offering mechanisms of action distinct from nucleoside reverse transcriptase inhibitors (NRTIs).
The amino alcohol methyl carbamate intermediate is crucial in establishing the final benzoxazinone ring structure of Efavirenz, which is responsible for its therapeutic activity. This heterocyclic ring system interacts with a hydrophobic pocket in the HIV-1 reverse transcriptase enzyme, causing conformational changes that inhibit the enzyme's catalytic activity.
The metabolism of Efavirenz primarily occurs via CYP2B6, which forms 8-hydroxyefavirenz. Additional metabolic pathways include hydroxylation by CYP2A6 to form 7-hydroxy-efavirenz and further metabolism to 8,14-dihydroxy-efavirenz. The structure established through the methyl carbamate intermediate directly influences these pharmacokinetic properties.
In the context of Efavirenz synthesis, the amino alcohol methyl carbamate serves as a key intermediate that bridges the gap between the initial construction of the chiral tertiary alcohol and the final formation of the benzoxazinone ring system. This intermediate relates to other Advanced Manufacturing Chemical Optimization Laboratory (AMCOL) developments in several ways:
The transformation of this intermediate to the final Efavirenz structure typically involves an intramolecular cyclization step that establishes the benzoxazinone core. Patent literature describes various approaches to this cyclization, with one notable method involving the formation of the benzoxazinone ring through reaction of the carbamate derivative under basic conditions.
Efavirenz amino alcohol methyl carbamate represents a structurally modified derivative of the parent efavirenz compound, characterized by significant alterations to the core molecular framework [1] [2]. The compound possesses the molecular formula C15H13ClF3NO3 with a molecular weight of 347.71 grams per mole, representing an increase of 32.03 daltons compared to the parent efavirenz molecule [1] [8]. The Chemical Abstracts Service registry number for this compound is 211563-40-5, and it is systematically named as (S)-methyl 4-chloro-2-(4-cyclopropyl-1,1,1-trifluoro-2-hydroxybut-3-yn-2-yl)phenylcarbamate [1] [2].
The most fundamental structural modification distinguishing efavirenz amino alcohol methyl carbamate from parent efavirenz involves the disruption of the characteristic oxazinone ring system [9] [10]. While parent efavirenz maintains an intact six-membered oxazinone ring structure that is critical for its non-nucleoside reverse transcriptase inhibitor activity, the derivative compound features an opened ring configuration [11] [12]. This ring opening exposes functional groups that were previously incorporated within the cyclic structure, fundamentally altering the molecular topology and electronic distribution.
The structural modification introduces a secondary hydroxyl group at the quaternary carbon center, which was previously part of the oxazinone ring system [1] [3]. This hydroxyl functionality creates additional hydrogen bonding capabilities and modifies the overall polarity profile of the molecule [13] [14]. The presence of this hydroxyl group significantly influences the compound's physicochemical properties, including solubility characteristics and potential for intermolecular interactions.
The retention of key structural elements from the parent compound includes the 4-chloro-substituted phenyl ring, the trifluoromethyl group, and the cyclopropylethynyl moiety [1] [2]. These conserved structural features maintain certain molecular recognition properties while the ring opening and carbamate addition create a distinct pharmacophore profile [9] [11]. The chloro-substituted aromatic ring provides electronic properties essential for molecular interactions, while the trifluoromethyl group contributes to metabolic stability and lipophilicity [10] [19].
Table 1: Structural and Chemical Properties Comparison
Property | Efavirenz Amino Alcohol Methyl Carbamate | Parent Efavirenz |
---|---|---|
Molecular Formula | C15H13ClF3NO3 | C14H9ClF3NO2 |
Molecular Weight (g/mol) | 347.71 | 315.68 |
CAS Number | 211563-40-5 | 154598-52-4 |
Ring System | Open (disrupted oxazinone) | Intact oxazinone |
Hydroxyl Group | Present (secondary) | Absent (cyclic structure) |
Carbamate Group | Methyl carbamate | Not applicable |
SMILES Notation | O=C(OC)NC1=CC=C(Cl)C=C1C@(O)C(F)(F)F | Not available |
The stereochemical configuration of efavirenz amino alcohol methyl carbamate represents a critical aspect of its molecular identity and potential biological activity [19] [20]. The compound maintains the S absolute configuration at the quaternary carbon center, consistent with the parent efavirenz molecule [1] [19]. This stereochemical assignment follows the Cahn-Ingold-Prelog priority rules, where the arrangement of substituents around the chiral center determines the absolute configuration [20] [21].
The quaternary carbon center bearing the trifluoromethyl group constitutes the primary stereogenic element in the molecule [19] [24]. This carbon atom is bonded to four different substituents: the trifluoromethyl group, the hydroxyl group, the cyclopropylethynyl chain, and the chloro-substituted phenyl ring system [1] [2]. The specific spatial arrangement of these substituents in the S configuration is fundamental to the compound's three-dimensional structure and influences its potential for molecular recognition and binding interactions [19] [24].
The stereochemical integrity of the compound is maintained through the conformational constraints imposed by the cyclopropyl group and the electronic effects of the trifluoromethyl substituent [19] [24]. The cyclopropyl moiety provides conformational rigidity due to its fixed geometry, preventing free rotation around certain bonds and stabilizing specific molecular conformations [24]. The trifluoromethyl group contributes both steric and electronic effects that influence the preferred conformational states of the molecule [11] [19].
Table 4: Comparative Analysis with Ethyl Carbamate Analog
Property | Methyl Carbamate | Ethyl Carbamate | Difference |
---|---|---|---|
Molecular Formula | C15H13ClF3NO3 | C16H15ClF3NO3 | +CH2 |
Molecular Weight (g/mol) | 347.71 | 361.74 | +14.03 |
CAS Number | 211563-40-5 | 211563-41-6 | - |
Carbamate Alkyl Chain | Methyl (-CH3) | Ethyl (-CH2CH3) | +CH2 |
Melting Point (°C) | Not reported | 138-140 | Defined range |
Storage Temperature (°C) | 2-8 | -20 (hygroscopic) | More stringent |
Solubility | Practically insoluble | Slightly soluble | Enhanced |
Molecular Volume | Smaller | Larger | Increased steric bulk |